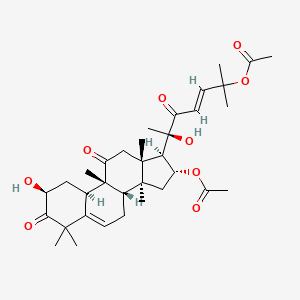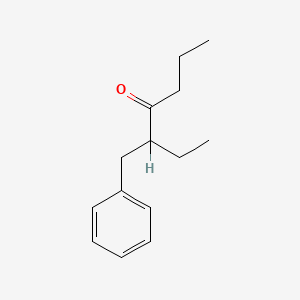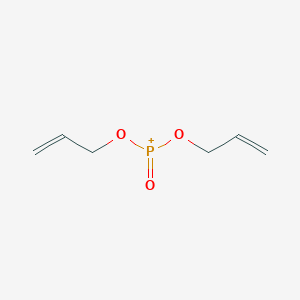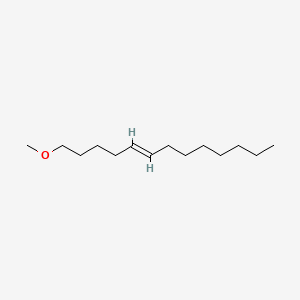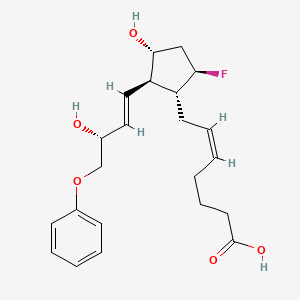
Flunoprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is a small molecule drug with the molecular formula C({22})H({29})FO(_{5}). This compound was primarily investigated for its potential therapeutic applications in treating otorhinolaryngologic and respiratory diseases, such as nasal obstruction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flunoprost involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, carboxyl, and fluorine atoms is achieved through selective reactions.
Final Assembly: The final product is obtained by coupling the core structure with side chains under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Flunoprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Fluorinating agents like diethylaminosulfur trifluoride (DAST).
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Fluorinated derivatives.
Aplicaciones Científicas De Investigación
Flunoprost has been explored in various scientific research areas:
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Evaluated for its potential therapeutic benefits in treating respiratory and otorhinolaryngologic conditions.
Industry: Used as a reference compound in the development of new prostaglandin analogues.
Mecanismo De Acción
Flunoprost exerts its effects by mimicking the action of natural prostaglandins. It binds to specific prostaglandin receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of signaling pathways that regulate inflammation, smooth muscle contraction, and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Iloprost: Another prostaglandin analogue used for treating pulmonary arterial hypertension.
Nileprost: Investigated for its protective effects against platelet-activating factor-induced shock.
Nalador: Studied for its ability to prolong allograft survival in transplantation models.
Uniqueness of Flunoprost
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some other prostaglandin analogues, this compound has shown particular efficacy in prolonging the survival of distal allografts and influencing thromboxane levels .
If you have any more questions or need further details, feel free to ask!
Propiedades
Número CAS |
86348-98-3 |
|---|---|
Fórmula molecular |
C22H29FO5 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5R)-5-fluoro-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20-,21-/m1/s1 |
Clave InChI |
KDVWQPQZDKHFOC-PTRXCMEYSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]1F)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |
SMILES |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
SMILES canónico |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



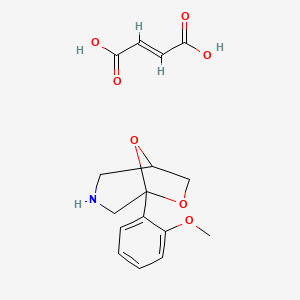

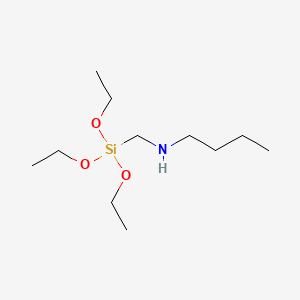

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
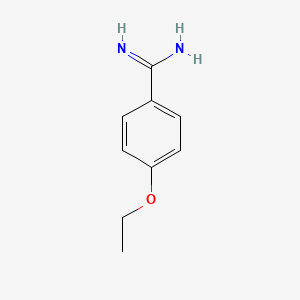
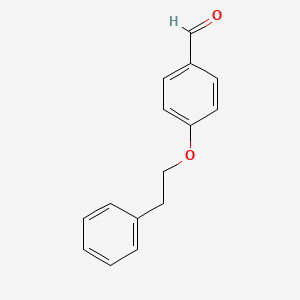

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)
